6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is a complex heterocyclic compound that incorporates both thiophene and benzothiazole moieties. Thiophene is a five-membered ring containing sulfur, while benzothiazole is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Similar compounds have been reported to target the lasb system in gram-negative bacteria .
Mode of Action
The exact mode of action of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Related compounds have been shown to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate behaviors such as biofilm formation and pathogenesis .
Biochemical Pathways
The biochemical pathways affected by Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Similar compounds have been reported to inhibit the lasb system, a component of the quorum sensing pathway in gram-negative bacteria . This inhibition can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Similar compounds have been evaluated for their growth inhibitory activities at high concentrations .
Result of Action
The molecular and cellular effects of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Related compounds have shown promising quorum-sensing inhibitory activities, with some showing moderate anti-biofilm formation of pseudomonas aeruginosa .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone It’s known that environmental factors such as nutrient availability can influence the quorum sensing pathways that similar compounds target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with benzothiazole precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazepane ring or the benzothiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the benzothiazole or thiophene rings.
Scientific Research Applications
6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid share the thiophene ring structure.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol are structurally related.
Uniqueness
6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is unique due to its combination of thiophene and benzothiazole rings with a thiazepane moiety.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c20-17(12-3-4-13-16(10-12)23-11-18-13)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10-11,15H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJMQBXEWBYOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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